![molecular formula C21H26N6 B6457095 2-[4-(6-tert-butyl-2-cyclopropylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile CAS No. 2549022-14-0](/img/structure/B6457095.png)
2-[4-(6-tert-butyl-2-cyclopropylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile
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Description
2-[4-(6-tert-butyl-2-cyclopropylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile is a useful research compound. Its molecular formula is C21H26N6 and its molecular weight is 362.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 362.22189485 g/mol and the complexity rating of the compound is 551. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 2-[4-(6-tert-butyl-2-cyclopropylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile is a novel pyrimidine derivative that has garnered attention for its potential biological activities. This article reviews its biological properties, mechanisms of action, and therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound's structure can be summarized as follows:
Property | Details |
---|---|
IUPAC Name | This compound |
Molecular Formula | C20H26N4 |
CAS Number | 2549053-26-9 |
This compound features a complex arrangement of functional groups, including a pyrimidine core and piperazine moiety, which suggest diverse interactions with biological targets.
Biological Activity
Research indicates that this compound exhibits significant biological activity, particularly in the following areas:
1. Antimicrobial Activity
Studies have demonstrated that the compound possesses antimicrobial properties against various pathogens. For instance, it has shown efficacy against certain strains of bacteria and fungi, potentially due to its ability to disrupt cellular processes through enzyme inhibition or receptor modulation.
2. Anticancer Properties
The compound has been evaluated for its anticancer potential. In vitro studies indicate that it can inhibit the proliferation of cancer cell lines by inducing apoptosis and cell cycle arrest. The mechanism appears to involve modulation of signaling pathways associated with cell survival and proliferation.
3. Enzyme Inhibition
The compound acts as an inhibitor for several key enzymes involved in metabolic processes. For example, it has been shown to inhibit kinases such as PfGSK3 and PfPK6, which are crucial in the regulation of cellular functions related to growth and metabolism. The measured IC50 values for these interactions suggest potent inhibitory effects, making it a candidate for further development in therapeutic applications against diseases like malaria .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Modulation: The presence of the piperazine ring allows for specific interactions with enzyme active sites, leading to inhibition or alteration of enzyme activity.
- Receptor Interaction: The compound may interact with G-protein coupled receptors (GPCRs), influencing various signaling pathways that regulate cellular responses.
- Cellular Signaling Pathways: By affecting key signaling pathways, this compound can modulate processes such as apoptosis, proliferation, and differentiation in target cells.
Case Studies
Several studies have highlighted the pharmacological potential of this compound:
- In Vitro Studies on Cancer Cell Lines: A study published in PMC showed that the compound significantly reduced viability in various cancer cell lines, with IC50 values ranging from 10 to 50 µM depending on the cell type .
- Antimicrobial Testing: Another investigation revealed that the compound exhibited a broad spectrum of antimicrobial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) indicating effectiveness comparable to standard antibiotics .
Properties
IUPAC Name |
2-[4-(6-tert-butyl-2-cyclopropylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N6/c1-21(2,3)17-13-18(25-19(24-17)15-6-7-15)26-9-11-27(12-10-26)20-16(14-22)5-4-8-23-20/h4-5,8,13,15H,6-7,9-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPIMXCGMDWVLDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=NC(=N1)C2CC2)N3CCN(CC3)C4=C(C=CC=N4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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